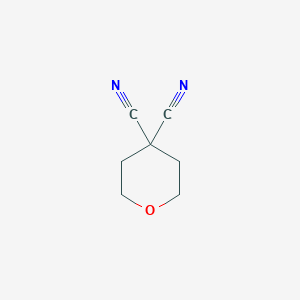

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Description

Propriétés

IUPAC Name |

oxane-4,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWZQQPETNQTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561428 | |

| Record name | Oxane-4,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111511-90-1 | |

| Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-4,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

An In-depth Technical Guide on the Synthesis and Characterization of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The dihydropyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] This guide introduces a novel derivative, this compound, a compound that integrates the established dihydropyran ring with a geminal dinitrile functionality. This unique combination presents a versatile platform for creating complex molecular architectures. This document provides a comprehensive, albeit prospective, guide for the synthesis of this target molecule via a base-catalyzed domino reaction. We will explore the underlying reaction mechanism, propose a detailed experimental protocol, and outline a rigorous characterization workflow using modern spectroscopic techniques. The potential of this scaffold as a building block in drug discovery is also discussed, drawing parallels with established dihydropyran and nitrile-containing therapeutics.[2][3]

Introduction: The Strategic Value of the Dihydropyran Scaffold

Six-membered oxygen-containing heterocycles, particularly those with the pyran framework, are of significant interest to the scientific community.[4] Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, anticoagulant, and diuretic properties.[4][5][6] The inherent structural features of the dihydropyran ring allow for diverse functionalization, making it a valuable building block for generating libraries of potential drug candidates.[3]

This guide focuses on the novel compound This compound . The introduction of a gem-dinitrile group at the C4 position is a key design feature. The nitrile group is a prevalent functional group in pharmaceuticals, known for its ability to participate in hydrogen bonding and its metabolic stability. The gem-dinitrile moiety, in particular, acts as a masked dicarboxylic acid and a potent Michael acceptor, opening up a rich field of subsequent chemical transformations. The synthesis and characterization of this molecule would therefore provide a valuable new tool for medicinal chemists.

Proposed Synthetic Strategy & Mechanism

The synthesis of pyran derivatives is often achieved through efficient one-pot, multi-component reactions.[5][7][8] We propose a similar strategy for the synthesis of this compound, utilizing a domino reaction that combines a Michael addition with an intramolecular cyclization.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection of the target molecule suggests two primary starting materials: Acrolein dimethyl acetal (or a similar acrolein equivalent) and Malononitrile . Acrolein dimethyl acetal is chosen over acrolein itself to prevent polymerization under basic conditions and to allow for a more controlled reaction. The reaction is envisioned to proceed through an initial Michael addition of the malononitrile carbanion to the α,β-unsaturated system, followed by an intramolecular cyclization and elimination sequence.

Proposed Reaction Mechanism

The proposed mechanism is a base-catalyzed cascade reaction. The process is initiated by the deprotonation of malononitrile, a highly acidic C-H acid, to form a stabilized carbanion. This nucleophile then attacks the β-carbon of the acrolein acetal in a classic Michael addition. Subsequent intramolecular cyclization via attack of the enolate oxygen onto one of the nitrile groups, followed by hydrolysis and tautomerization, would lead to the desired dihydropyran ring. A more plausible and direct pathway involves an Sɴ2' type attack of the alkoxide on the double bond, followed by protonation. However, the most accepted pathway for similar pyran syntheses involves a Michael addition followed by intramolecular cyclization.[4][9]

Below is a diagram illustrating the key steps of this proposed synthetic pathway.

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is designed as a self-validating system, where successful synthesis can be monitored and confirmed at each stage.

Materials:

-

Malononitrile (1.0 eq)

-

Acrolein dimethyl acetal (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Reagent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Dissolve malononitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Michael Addition: Add acrolein dimethyl acetal (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting materials will indicate reaction completion.

-

Workup: Quench the reaction by carefully adding 1M HCl at 0 °C until the solution is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the newly synthesized compound.[10] The workflow should proceed from crude analysis to the definitive characterization of the purified product.

Caption: Workflow for the purification and characterization of the target compound.

Predicted Spectroscopic Data

The following data are predicted based on the proposed structure and analysis of similar heterocyclic compounds.[10][11]

| Technique | Expected Observations | Rationale / Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10 (t, 2H), δ 3.95 (t, 2H), δ 2.50 (t, 2H) | H6, H2, H3, H5 : The methylene protons adjacent to the oxygen (H2, H6) would be the most deshielded. The protons at H3 and H5 would be coupled to each other and to the protons at C2/C6 and C4 respectively. Due to the symmetry, a simpler spectrum might be observed. A more detailed prediction: δ ~4.0 (m, 2H, -O-CH₂-), δ ~3.8 (m, 2H, -O-CH₂-C-), δ ~2.4 (m, 2H, -C-CH₂-C(CN)₂). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 118, δ 65, δ 40, δ 30 | C≡N, C2/C6, C4, C3/C5 : The nitrile carbons (C≡N) are expected around 118 ppm. The carbons adjacent to the oxygen (C2, C6) would appear around 65 ppm. The key signal is the quaternary carbon (C4) bearing the two nitrile groups, predicted around 40 ppm. The remaining ring carbons (C3, C5) would be the most shielded, around 30 ppm. |

| FT-IR (Neat, cm⁻¹) | 2950-2850 cm⁻¹, 2250 cm⁻¹, 1100 cm⁻¹ | C-H stretch, C≡N stretch, C-O-C stretch : Aliphatic C-H stretching will be observed below 3000 cm⁻¹. A sharp, strong absorbance around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) group.[7][12] A strong band around 1100 cm⁻¹ will correspond to the C-O-C ether stretch. |

| Mass Spec. (EI) | m/z = 136 (M⁺), 109, 81 | Molecular Ion, Fragmentation : The molecular ion peak [M]⁺ is expected at m/z = 136. Key fragments could include the loss of HCN (m/z 109) and further fragmentation of the pyran ring. |

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the synthesis of novel therapeutic agents.

-

Scaffold for Diversity-Oriented Synthesis: The gem-dinitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to other heterocyclic rings, allowing for the creation of a diverse library of compounds for high-throughput screening.[3]

-

Bioisostere for Carbonyl Groups: The dinitrile moiety can act as a non-classical bioisostere for carbonyl or carboxylate groups, potentially improving metabolic stability and cell permeability.

-

Analogs of Existing Drugs: Many dihydropyran-containing molecules have shown significant biological activity.[1][2] This novel core could be used to synthesize analogs of known drugs to explore new structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a robust and scientifically grounded strategy for the synthesis and characterization of the novel compound this compound. By leveraging a well-established domino reaction methodology, this target molecule should be readily accessible. The proposed characterization workflow provides a clear path to confirm its structure and purity. The unique combination of the privileged dihydropyran scaffold and the versatile gem-dinitrile functionality makes this compound a highly attractive building block for researchers in medicinal chemistry and drug discovery, paving the way for the exploration of new chemical space and the development of next-generation therapeutics.

References

-

Shaabani, A., et al. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health. [Link]

-

Maleki, A., et al. (n.d.). The reactions of different aromatic aldehydes, malononitrile and dimedone. ResearchGate. [Link]

-

Mohammed, A. H., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

-

Growing Science. (2016). Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives. Current Chemistry Letters. [Link]

-

Dekamin, M. G., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central. [Link]

-

Edraki, N., et al. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. Drug Discovery Today. [Link]

-

Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]

-

Vasylkevich, O. I., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. [Link]

-

Corcelli, S. A., et al. (2009). 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. Chemical Physics Letters. [Link]

Sources

- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. growingscience.com [growingscience.com]

- 6. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthesis Routes for Dihydro-2H-pyran-4,4(3H)-dicarbonitrile: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydro-2H-pyran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Specifically, Dihydro-2H-pyran-4,4(3H)-dicarbonitrile, featuring a unique gem-dicarbonitrile group, presents a valuable yet challenging synthetic target. The gem-dinitrile moiety serves as a versatile synthetic handle and can act as a potent electron-withdrawing group or a precursor to various functional groups. This technical guide provides a comprehensive overview of established and novel synthetic strategies for accessing this core structure. We delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental design, and present detailed, reproducible protocols. The guide is structured to empower researchers in medicinal chemistry and materials science to confidently synthesize and functionalize this promising molecular scaffold.

Introduction: The Significance of the Dihydropyran Core

Heterocyclic compounds are the bedrock of modern drug discovery. Among them, structures containing the pyran ring are of considerable interest due to their widespread occurrence in nature and their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The saturated version, the dihydro-2H-pyran ring, acts as a stable, non-aromatic scaffold that can project substituents in well-defined three-dimensional space, making it ideal for probing interactions with biological targets.

The subject of this guide, this compound (Figure 1), is distinguished by the presence of a geminal dinitrile group at the C4 position. This feature is particularly compelling for several reasons:

-

Synthetic Versatility: The nitrile groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used to direct further reactions.

-

Electronic Properties: The powerful electron-withdrawing nature of the two nitrile groups significantly influences the reactivity of the rest of the molecule.

-

Bioisosterism: The dicarbonitrile moiety can serve as a bioisostere for other functional groups, such as carboxylates or ketones, in drug design.

This guide moves beyond a simple recitation of reactions and instead focuses on the strategic and mechanistic considerations that underpin the synthesis of this specific target, providing the causal logic behind protocol choices.

graph Target_Molecule {

layout=neato;

node [shape=none, margin=0];

edge [style=invis];

compound [label="this compound", fontname="Helvetica", fontsize=12];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13847493&t=l", label=""];

}

Core Synthetic Strategies: A Retrosynthetic Perspective

The synthesis of functionalized pyrans often relies on multicomponent reactions (MCRs) that construct the heterocyclic ring in a single, efficient step.[2][3] Many of these methods, such as those involving Knoevenagel condensation followed by Michael addition and cyclization, lead to highly substituted, unsaturated 4H-pyrans.[4][5][6] Synthesizing the specific saturated target, this compound, requires a more tailored approach.

A logical retrosynthetic analysis points to two primary and mechanistically distinct pathways, which will form the core of our discussion:

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solvate the cationic counter-ion of the base (e.g., Na⁺) and the intermediate alkoxide, accelerating the Sₙ2 reactions without interfering with the nucleophile.

-

Base: While a strong base like NaH ensures complete deprotonation, a weaker base like K₂CO₃ can also be effective and is often easier and safer to handle. [1][7]The choice depends on the reactivity of the specific electrophile.

-

Electrophile: 1,3-dibromopropane is a common and effective electrophile. Analogs like 1,3-diiodopropane or ditosylates can also be used; iodides are more reactive but also more expensive and less stable.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the target compound.

Materials:

-

Malononitrile (1.0 eq)

-

1,3-Dibromopropane (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add finely powdered K₂CO₃ (2.5 eq) and anhydrous DMF.

-

Begin vigorous stirring to create a fine suspension.

-

Add malononitrile (1.0 eq) to the suspension.

-

Slowly add 1,3-dibromopropane (1.05 eq) dropwise via syringe over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure this compound.

Strategy B: Tandem Michael Addition-Intramolecular Cyclization

This strategy is a powerful method for constructing heterocyclic rings and is frequently employed in one-pot syntheses of pyran derivatives. [2][8]The sequence involves an initial C-C bond formation via a Michael addition, followed by an intramolecular ring closure.

Mechanistic Considerations

For the synthesis of our specific target, the simplest Michael acceptor, acrolein (propenal), would react with the malononitrile anion. The subsequent cyclization step, however, is not a simple hemiacetal formation. It requires an intramolecular Sₙ2-type reaction. A more plausible variant involves the reaction of malononitrile with a 1,3-dielectrophile where one electrophilic center is part of an α,β-unsaturated system and the other is a leaving group.

A more common and well-documented approach for related pyrans involves a three-component reaction between an aldehyde, malononitrile, and an active methylene compound (like a 1,3-dicarbonyl). [1]The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form a vinylidene cyanide intermediate. [6]This is followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization. While this typically yields highly functionalized 4H-pyrans, modifications could potentially lead to the desired saturated core.

A plausible domino reaction for our target could involve the Knoevenagel condensation of formaldehyde with malononitrile, followed by a Michael addition of an enolate and subsequent cyclization.

This pathway highlights that a simple Michael addition of malononitrile to acrolein yields an open-chain intermediate. Further functional group manipulations would be required to induce cyclization, making this route less direct than the double alkylation strategy.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors like starting material availability, desired scale, and tolerance for multi-step sequences.

| Feature | Strategy A: Double Alkylation | Strategy B: Tandem Michael-Cyclization |

| Overall Approach | Convergent, one-pot cyclization | Linear, potentially multi-step |

| Key Reagents | Malononitrile, 1,3-Dihalopropane | Malononitrile, Acrolein (or similar) |

| Atom Economy | High | Moderate (requires subsequent steps) |

| Key Advantage | Direct, high-yielding formation of the target scaffold | Utilizes common and well-studied reactions |

| Potential Challenges | Potential for polymerization of the electrophile; requires anhydrous conditions. | The intermediate requires further transformation; potential for side reactions like polymerization of acrolein. |

| Scalability | Good, with careful control of temperature and addition rates. | Moderate, may be limited by the stability of intermediates. |

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through a direct double alkylation strategy using malononitrile and a 1,3-dielectrophile like 1,3-dibromopropane. This method is convergent, high-yielding, and proceeds via a clear, controllable mechanistic pathway. While routes based on tandem Michael addition-cyclization reactions are powerful tools in pyran synthesis, they do not offer a direct path to this specific saturated, non-functionalized (at the 2, 3, 5, or 6 positions) target and would require subsequent, non-trivial transformations.

Future research in this area could focus on:

-

Asymmetric Synthesis: Developing catalytic, enantioselective versions of the double alkylation to access chiral, non-racemic dihydropyran scaffolds.

-

Green Chemistry Approaches: Exploring the use of more environmentally benign solvents or catalyst systems, potentially under solvent-free or aqueous conditions. [7][9]* Novel Catalysis: Investigating the use of phase-transfer catalysts or novel organocatalysts to improve reaction efficiency and simplify purification. [10] This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this compound, a valuable building block for future innovations in drug discovery and materials science.

References

- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2019).

- 4.2.5.1. One-Pot Green Synthesis of Dihydropyran Heterocycles | Request PDF. (n.d.).

- Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in w

- 4.2.5.1. One-Pot Green Synthesis of Dihydropyran Heterocycles. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Route for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. (n.d.).

- Knoevenagel condens

- Catalytic Methods for the Synthesis of Substituted Pyrans: Application Notes and Protocols. (n.d.). Benchchem.

- Knoevenagel Condens

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. (2013). Semantic Scholar.

- A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. (n.d.).

- Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews.

- Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

For Immediate Release

A Deep Dive into the Spectroscopic Signature of a Versatile Heterocycle for Advanced Drug Discovery

This technical guide offers an in-depth spectroscopic analysis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. As Senior Application Scientists, we present a comprehensive exploration of its structural features through a multi-technique spectroscopic approach, providing researchers, scientists, and drug development professionals with the foundational knowledge for its unambiguous identification and characterization. This document moves beyond a simple recitation of data, delving into the causality behind spectral features and establishing a framework for logical spectroscopic elucidation.

Introduction: The Significance of this compound

Heterocyclic compounds form the bedrock of many pharmaceuticals. The dihydropyran ring, in particular, is a privileged scaffold found in numerous biologically active molecules. The introduction of a geminal dicarbonitrile group at the 4-position of the dihydropyran ring introduces unique electronic and steric properties, making this compound a valuable building block for creating novel chemical entities. An accurate and thorough understanding of its spectroscopic properties is paramount for its effective use in synthesis and drug design.

This guide will systematically explore the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Based on the structure of this compound, we anticipate three distinct signals corresponding to the methylene protons of the pyran ring.

Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 4.2 | Triplet | 2H | H-2 | Protons adjacent to the ring oxygen are deshielded and expected to appear at the lowest field. |

| ~ 3.8 - 4.0 | Triplet | 2H | H-6 | Also adjacent to the oxygen, but potentially slightly more shielded than H-2 depending on conformational effects. |

| ~ 2.2 - 2.4 | Triplet | 4H | H-3, H-5 | The methylene protons adjacent to the quaternary carbon bearing the nitrile groups. |

Note: The chemical shifts are estimations based on analogous structures like 3,4-Dihydro-2H-pyran and substituted pyrans. The multiplicity is predicted assuming first-order coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their hybridization and electronic environment.

Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~ 115 - 125 | C≡N | The characteristic chemical shift for nitrile carbons.[1] |

| ~ 65 - 70 | C-2, C-6 | Carbons bonded to the electronegative oxygen atom will be downfield. |

| ~ 35 - 45 | C-4 | The quaternary carbon, its chemical shift influenced by the attached nitrile groups. |

| ~ 30 - 40 | C-3, C-5 | The methylene carbons adjacent to the quaternary center. |

The workflow for a comprehensive NMR analysis is a systematic process to ensure data integrity and accurate structural elucidation.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups. In this compound, the most prominent and diagnostic feature will be the stretching vibration of the nitrile groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~ 2250 - 2230 | Sharp, Strong | C≡N stretch |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1100 - 1050 | Strong | C-O-C stretch (ether) |

The C≡N stretching band for saturated nitriles typically appears in the 2260-2240 cm⁻¹ range.[2] This peak is often sharp and of medium to strong intensity, making it a highly reliable indicator for the presence of the nitrile functionality.[1][2][3][4] The strong C-O-C stretching vibration is characteristic of the pyran ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure. For this compound (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ), Electron Ionization (EI) would likely be employed.

Predicted Mass Spectrometry Data (EI)

| m/z (Predicted) | Ion |

| 136 | [M]⁺ |

| 108 | [M - C₂H₄]⁺ |

| 81 | [M - HCN - C₂H₄]⁺ |

| 55 | [C₄H₇]⁺ |

The molecular ion peak [M]⁺ at m/z 136 would confirm the molecular weight. Fragmentation would likely involve the loss of small, stable molecules. A retro-Diels-Alder reaction of the dihydropyran ring could lead to the loss of ethene (28 Da). Subsequent loss of hydrogen cyanide (27 Da) is also a plausible fragmentation pathway for a nitrile-containing compound.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Saturated heterocyclic compounds, such as the dihydropyran ring in the target molecule, do not contain extensive π-conjugated systems.[5][6][7] Therefore, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). The nitrile groups also do not contribute to absorption in this region.[8] Any observed weak absorption would likely be due to n → σ* transitions of the lone pair electrons on the oxygen atom, occurring at wavelengths below the typical cutoff of common solvents.

Conclusion: An Integrated Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound provides a unique molecular fingerprint essential for its unambiguous identification. The combination of ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key nitrile and ether functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation patterns. This integrated approach, grounded in the fundamental principles of spectroscopy, empowers researchers in drug discovery and organic synthesis to confidently utilize this versatile heterocyclic building block in their endeavors.

References

-

Bernstein, R. L., et al. (1992). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

N/A. (n.d.). IR spectrum: Nitriles. Química Organica.org. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

N/A. (n.d.). 05 Notes On Nitriles IR Spectra. Scribd. Available at: [Link]

-

N/A. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

N/A. (n.d.). The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. ResearchGate. Available at: [Link]

-

Bolshakov, G. F., et al. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds. DTIC. Available at: [Link]

-

N/A. (n.d.). ultraviolet spectroscopy. Pavia, Lampman, Kriz, and Vyvyan, Introduction to Spectroscopy. Available at: [Link]

-

N/A. (2025). Ultraviolet spectroscopy. Britannica. Available at: [Link]

-

N/A. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. NIH. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. IR spectrum: Nitriles [quimicaorganica.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

1H and 13C NMR data of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation of the molecule's predicted 1H and 13C NMR spectra. We will explore the causal relationships between the molecular structure and its spectral features, present a robust experimental protocol for data acquisition, and ground our analysis in authoritative spectroscopic principles.

Introduction: The Structural Elucidation Challenge

This compound is a saturated heterocyclic compound featuring a pyran ring substituted with two geminal nitrile groups at the C4 position. The structural rigidity and the presence of strong electron-withdrawing groups make it an interesting scaffold in synthetic chemistry. Unambiguous structural confirmation is paramount, and NMR spectroscopy stands as the definitive tool for this purpose. This guide will provide a predictive analysis of its 1H and 13C NMR spectra, offering a baseline for researchers working with this or structurally related molecules.

Molecular Structure and Symmetry Analysis

To interpret the NMR spectra, we must first analyze the molecule's structure and identify the unique (non-equivalent) proton and carbon atoms. This compound possesses a plane of symmetry that bisects the O1 and C4 atoms. This symmetry simplifies the expected NMR spectra.

Caption: A generalized workflow for NMR sample analysis.

1H NMR Acquisition Parameters:

-

Pulse Program: zg30 or zgcppr (standard 1D proton with a 30-degree pulse). [1]* Spectral Width (SW): ~12-16 ppm.

-

Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution. [2]* Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. [1] 13C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled 1D carbon with a 30-degree pulse).

-

Spectral Width (SW): ~220-240 ppm. [3]* Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

Conclusion: A Framework for Structural Verification

This guide provides a robust, theory-grounded framework for understanding the 1H and 13C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and integration values serve as a reliable benchmark for researchers. By following the detailed experimental protocol, scientists can acquire high-fidelity data. The congruence between the acquired experimental data and the predictions laid out in this document would provide definitive confirmation of the molecular structure, embodying the principles of scientific integrity and self-validation. For further confirmation, 2D NMR experiments such as COSY (1H-1H correlation) and HSQC (1H-13C correlation) could be employed to unequivocally map the proton and carbon connectivities.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Navarro-Vázquez, A., & Cobas, C. (2018). Acquiring 1H and 13C Spectra. In NMR Data Interpretation Explained (pp. 109-136). John Wiley & Sons, Ltd. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Ye, G., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1195. [Link]

-

Spraul, M. (2018). 1D Acquisition. [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Docsity. (2022). 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2012). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 5(4), 495-500. [Link]

Sources

Mass spectrometry and IR analysis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are fundamental scaffolds for designing novel molecules with specific biological activities and material properties. This compound, a molecule incorporating a saturated pyran ring and a geminal dinitrile functional group, represents a unique chemical architecture. The geminal dinitrile moiety is a powerful precursor in organic synthesis and can influence the molecule's polarity, reactivity, and binding capabilities.

Accurate and unambiguous structural characterization is a non-negotiable cornerstone of chemical research and development. It ensures the identity and purity of a compound, which is critical for reproducible downstream applications and for meeting stringent regulatory standards. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—as applied to the structural elucidation of this compound.

As direct experimental spectra for this specific, niche compound are not widely published, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive and instructional framework. We will explore the causality behind experimental choices, delineate detailed analytical protocols, and interpret the resulting data in a synergistic manner, providing researchers with a robust methodology for characterizing this and similar heterocyclic molecules.

Molecular Structure and Spectroscopic Overview

Before delving into the analytical techniques, it is essential to understand the key structural features of this compound that will be probed by MS and IR spectroscopy.

-

Molecular Formula: C₇H₈N₂O

-

Molecular Weight: 136.15 g/mol

-

Key Structural Features:

-

Saturated Pyran Ring: A six-membered heterocyclic ether. This feature will be identified by its characteristic C-O-C stretching in the IR spectrum and specific ring fragmentation patterns in the mass spectrum.

-

Geminal Dinitrile Group (-C(CN)₂): Two nitrile groups attached to the same carbon (C4). This is a highly diagnostic feature, producing a sharp, strong absorption band in a unique region of the IR spectrum.

-

Aliphatic C-H Bonds: The methylene (CH₂) groups of the pyran ring will generate characteristic C-H stretching and bending vibrations in the IR spectrum.

-

The analytical workflow is designed to confirm the presence and connectivity of these features, ensuring an unambiguous structural assignment.

Caption: Logical workflow for the spectroscopic identification of this compound.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For a volatile, thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Expertise & Rationale: Why GC-MS with Electron Ionization?

-

GC-MS: This hyphenated technique is ideal because it separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring that the resulting spectrum is of the pure compound. This is a self-validating aspect of the protocol; a clean, single chromatographic peak provides confidence in the purity of the sample being analyzed[1].

-

Electron Ionization (EI): EI, typically performed at a standard energy of 70 eV, is a robust and highly reproducible "hard" ionization technique[2]. It imparts significant energy to the molecule, inducing extensive and predictable fragmentation. This creates a detailed "fingerprint" mass spectrum that is invaluable for structural elucidation and can be compared against spectral libraries. The even molecular weight (136) of our target is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Conditions:

-

Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program is designed to ensure good separation and peak shape.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-350.

-

Predicted Fragmentation Pattern

The EI mass spectrum is predicted to show a clear molecular ion (M⁺˙) peak at m/z 136 . The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses, primarily driven by the ether oxygen and the nitrile groups.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Interpretation of Key Fragments:

-

m/z 136 (M⁺˙): The molecular ion. Its presence confirms the molecular weight of the compound.

-

m/z 110 ([M-CN]⁺): Resulting from the loss of a single cyanide radical (•CN). This is a common fragmentation for nitriles.

-

m/z 109 ([M-HCN]⁺˙): Loss of a neutral hydrogen cyanide molecule.

-

m/z 108 ([M-C₂H₄]⁺˙): A characteristic fragmentation for six-membered rings, involving ring-opening followed by the loss of ethene.

-

m/z 68: This fragment could arise from the m/z 108 ion by subsequent loss of the C(CN)₂ group, corresponding to the remaining C₄H₄O⁺˙ fragment.

Data Summary: Mass Spectrometry

| m/z Value | Proposed Fragment Identity | Rationale for Formation |

| 136 | [C₇H₈N₂O]⁺˙ (Molecular Ion) | Intact molecule ionized by electron loss. |

| 110 | [C₆H₈NO]⁺ | α-cleavage with loss of a cyanide radical (•CN). |

| 109 | [C₆H₇NO]⁺˙ | Loss of a neutral hydrogen cyanide (HCN) molecule. |

| 108 | [C₅H₄N₂O]⁺˙ | Ring-opening followed by loss of ethene (C₂H₄). |

| 68 | [C₄H₄O]⁺˙ | Secondary fragmentation from m/z 108, loss of malononitrile. |

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expertise & Rationale: Why ATR-FTIR?

Attenuated Total Reflectance (ATR) is a modern sampling technique that has largely replaced traditional methods like KBr pellets for routine analysis. Its selection is based on several key advantages:

-

Minimal Sample Prep: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond), requiring no grinding or pressing[2]. This is faster and avoids potential issues with moisture that can affect KBr pellets.

-

Reproducibility: The path length is constant, leading to highly reproducible spectra.

-

Ease of Cleaning: The crystal can be easily wiped clean, allowing for high throughput.

Experimental Protocol: ATR-FTIR

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Acquire a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Spectrum: Place a small amount of the purified this compound sample onto the center of the ATR crystal.

-

Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.

Spectral Interpretation

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

C≡N Stretch (Nitrile): This is the most diagnostic absorption. Saturated nitriles exhibit a sharp, strong absorption band in the range of 2260-2240 cm⁻¹[3][4]. The presence of a prominent peak in this region is strong evidence for the nitrile groups. Because the two nitrile groups are identical (geminal), a single, intense absorption is expected.

-

C-H Stretch (Aliphatic): Strong to medium absorption bands will appear in the region just below 3000 cm⁻¹, typically between 2980-2850 cm⁻¹[5]. These correspond to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the pyran ring. The absence of any significant peaks above 3000 cm⁻¹ confirms the lack of aromatic or vinylic C-H bonds[5].

-

C-O Stretch (Ether): Cyclic ethers display a very strong, characteristic C-O-C asymmetric stretching absorption between 1150-1050 cm⁻¹[3]. This prominent band confirms the presence of the pyran ring's ether linkage.

-

"Fingerprint" Region (below 1500 cm⁻¹): This region will contain a complex series of absorptions corresponding to C-H bending, C-C stretching, and other skeletal vibrations. While complex, this pattern is unique to the molecule and serves as a valuable fingerprint for identification.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂) | Strong/Medium |

| ~2250 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |

| ~1100 | C-O-C Stretch (Asymmetric) | Cyclic Ether | Very Strong |

Synergistic Analysis and Conclusion

Neither mass spectrometry nor infrared spectroscopy alone can definitively prove a chemical structure in all cases. The true power of these techniques lies in their synergistic application.

-

MS Confirms Mass and Connectivity: The mass spectrum provides the molecular weight (m/z 136) and suggests the connectivity through predictable fragmentation (e.g., loss of CN, C₂H₄).

-

IR Confirms Functional Groups: The IR spectrum unequivocally confirms the presence of the key functional groups (Nitrile C≡N, Ether C-O, Aliphatic C-H) and, crucially, confirms the absence of others (e.g., OH, C=O, NH).

By combining these two datasets, a researcher can construct a complete and validated picture. The molecular weight from MS is consistent with a structure containing the functional groups identified by IR. The fragmentation pattern from MS is rationalized by the structure whose functional groups are confirmed by IR. This complementary, self-validating approach provides a high degree of confidence in the structural assignment of this compound, a critical step for any scientist or professional in the field of drug development and chemical research.

References

- University of Colorado Boulder. (n.d.). IR handout.pdf.

-

NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

-

Elsevier. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dihydro-2H-pyran-4,4(3H)-dicarbonitrile: Synthesis, Predicted Properties, and Applications

Abstract

The dihydro-2H-pyran scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds. This guide focuses on a specific, novel derivative: Dihydro-2H-pyran-4,4(3H)-dicarbonitrile. As this compound is not commercially available and comprehensive experimental data is absent from the literature, this document serves as a predictive and methodological guide. We present a robust, proposed synthesis pathway, offer expert predictions on its physicochemical properties based on structural analysis, detail protocols for its characterization, and explore its potential reactivity and applications as a versatile intermediate in drug discovery.

Introduction and Strategic Rationale

The tetrahydropyran ring is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and approved pharmaceuticals. Its conformational flexibility and the presence of the ether oxygen, which can act as a hydrogen bond acceptor, make it a valuable motif for engaging with biological targets. The introduction of a geminal dicarbonitrile group at the C4 position dramatically alters the electronic and steric profile of the parent ring, creating a unique chemical entity with significant potential.

The geminal dicarbonitrile moiety is a powerful pharmacophore. The two nitrile groups are strong electron-withdrawing groups and potential hydrogen bond acceptors. This functional group can be chemically transformed into a variety of other moieties, such as diamines, carboxylic acids, or amides, making this compound a highly versatile synthetic intermediate for building diverse molecular libraries.

Given the absence of published data, this guide provides the foundational knowledge required to synthesize, characterize, and utilize this promising, yet unexplored, molecule. Our approach is grounded in established chemical principles and analogous reaction mechanisms.

Proposed Synthesis and Characterization Workflow

The most chemically logical and efficient route to this compound is via the Knoevenagel condensation of a cyclic ketone with an active methylene compound.[1][2] This classic carbon-carbon bond-forming reaction is ideally suited for this transformation.

The proposed synthetic pathway involves the base-catalyzed reaction of Tetrahydro-4H-pyran-4-one with malononitrile .

Caption: Proposed workflow for the synthesis and validation of the target compound.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is a self-validating system; successful synthesis will yield a product with the predicted spectroscopic signature.

-

Reagent Preparation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) and malononitrile (1.05 eq) in a suitable solvent (e.g., ethanol or isopropanol), add a catalytic amount of a weak base.

-

Causality: Piperidine or ammonium acetate are commonly used as catalysts.[1] They are basic enough to deprotonate the highly acidic methylene protons of malononitrile, initiating the reaction, but not so strong as to promote side reactions with the ketone.

-

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction is typically complete within a few hours. The disappearance of the ketone starting material on the TLC plate is a reliable indicator of reaction completion. The product, being more polar and conjugated, will have a different Rf value.

-

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound as a crystalline solid.

Predicted Physicochemical Properties

The physical and chemical properties of the target compound are predicted based on its molecular structure and by analogy to similar chemical entities.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₇H₈N₂O | Derived from the structure. |

| Molecular Weight | 148.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Geminal dinitriles and related pyran derivatives are typically solids at room temperature.[3] |

| Melting Point | > 150 °C (Estimate) | The introduction of the rigid, highly polar dicyanomethylene group is expected to significantly increase the melting point compared to the liquid starting material (Tetrahydro-4H-pyran-4-one) due to strong dipole-dipole interactions and increased crystal lattice energy. |

| Boiling Point | High, likely decomposes before boiling | The high polarity will lead to a very high boiling point. Thermal decomposition is common for poly-functionalized molecules at high temperatures. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetone). Limited solubility in polar protic solvents (Ethanol). Insoluble in non-polar solvents (Hexane, Toluene). | The polar nitrile groups dominate the solubility profile. The pyran ether provides some lipophilicity, but the overall molecule is polar. |

| pKa | ~11-13 (for C-H at position 3/5) | The protons alpha to the ether oxygen and adjacent to the sp² carbon are weakly acidic, but significantly less so than the starting malononitrile (pKa ~11). |

Predicted Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized product. The following data are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Pyran H | ~4.0 - 4.2 | Triplet | Protons at C2 and C6 (O-CH₂) |

| Pyran H | ~2.8 - 3.0 | Triplet | Protons at C3 and C5 (C=C-CH₂) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Quaternary C | ~170-180 | C4 (C=C(CN)₂) |

| Quaternary C | ~75-85 | C=C (CN)₂ |

| Nitrile C | ~112-115 | C N |

| Pyran C | ~65-70 | C2 and C6 (O-C H₂) |

| Pyran C | ~30-35 | C3 and C5 (C H₂) |

Rationale: The key feature in the ¹H NMR will be the disappearance of the signal for the C4 protons of the starting ketone and the appearance of two distinct triplets for the remaining pyran protons. In the ¹³C NMR, the presence of the quaternary carbon (C4) at a highly deshielded position and the characteristic nitrile carbon signals will be definitive proof of structure.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Key Peak / Fragment | Predicted Value | Rationale |

| FT-IR | C≡N stretch (Nitrile) | 2220 - 2230 cm⁻¹ | A strong, sharp absorption band characteristic of conjugated nitriles. |

| C=C stretch (Alkene) | 1600 - 1650 cm⁻¹ | A medium intensity band for the newly formed double bond. | |

| C-O-C stretch (Ether) | 1050 - 1150 cm⁻¹ | A strong band typical for the pyran ring ether linkage. | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 148 | Corresponds to the molecular weight of the compound. |

| Major Fragments | m/z = 122, 94, 66 | Predicted fragments corresponding to the loss of CN, C(CN)₂, and retro-Diels-Alder fragmentation of the pyran ring. |

Chemical Reactivity and Synthetic Potential

This compound is not merely a final product but a versatile intermediate for further synthetic elaboration, primarily through reactions of the nitrile groups.

Caption: Key reaction pathways for derivatizing the dicarbonitrile scaffold.

-

Hydrolysis: The geminal dinitriles can be hydrolyzed under strong acidic or basic conditions. This would first yield a di-amide and, upon further reaction, a di-carboxylic acid (a malonic acid derivative). This opens a pathway to peptides and other carboxylate-containing molecules.

-

Reduction: The nitrile groups can be readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel). This creates a spiro-diamine, a valuable building block for constructing ligands or complex heterocyclic systems.

-

Cycloaddition: Nitriles can undergo cycloaddition reactions. For instance, reaction with sodium azide (NaN₃) can form a bis-tetrazole derivative. Tetrazoles are important bioisosteres for carboxylic acids in drug design.

The stability of the pyran ring under these conditions makes these transformations highly feasible, allowing researchers to leverage this intermediate to access a wide range of novel chemical structures for screening in drug development programs.

Conclusion

While this compound is a currently underexplored compound, its synthesis is highly feasible through the well-established Knoevenagel condensation. This guide provides a comprehensive, predictive framework for its physical and chemical properties, along with robust protocols for its synthesis and characterization. Its true value lies in its potential as a versatile synthetic intermediate, offering multiple avenues for derivatization. For researchers in drug discovery, this molecule represents an accessible and promising scaffold for the development of novel therapeutics.

References

- Arkat USA, Inc. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC 2004 (ix) 4-8.

- ResearchGate. (n.d.). Scheme 3. Knoevenagel condensation reactions between various aldehyde and malononitrile catalyzed by catalyst 1 at RT.

- PubChem. (n.d.). Geminal | C17H14F4N3P3.

- ResearchGate. (2020). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.

- Royal Society of Chemistry. (1970). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction.

- Xi'an Polytechnic University Library. (n.d.). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Retrieved from Xi'an Polytechnic University Library.

- ACS Publications. (n.d.). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile.

- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.

- ResearchGate. (n.d.). The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate.a.

- Royal Society of Chemistry. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.

- Arabian Journal of Chemistry. (n.d.). Synthesis of new pyran and pyranoquinoline derivatives.

- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).

- AKSci. (n.d.). 29943-42-8 Tetrahydro-4H-pyran-4-one.

- ResearchGate. (n.d.). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1).

- ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.

- National Institutes of Health. (2021). Nano-SiO2/DBN: an efficacious and reusable catalyst for one-pot synthesis of tetrahydrobenzo[b]pyran derivatives.

- Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.

- ResearchGate. (n.d.). Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3-cyclohexanedione in magnetized water without any catalyst.

- Cheméo. (n.d.). Chemical Properties of 4H-Pyran-4-one, tetrahydro- (CAS 29943-42-8).

- PubChem. (n.d.). Tetrahydro-4H-pyran-4-one | C5H8O2.

- National Institutes of Health. (n.d.). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3.

- Grokipedia. (n.d.). Geminal.

- National Institutes of Health. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles.

- ChemicalBook. (2023). Tetrahydro-4H-pyran-4-one: properties and applications.

- Sigma-Aldrich. (n.d.). Tetrahydro-4H-pyran-4-one 99%.

- MDPI. (n.d.). Synthesis and Chemistry of Organic Geminal Di- and Triazides.

- Royal Society of Chemistry. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties.

- Wikipedia. (n.d.). Geminal diol.

- Realtor.com. (n.d.). 16403 Royal Horse, Selma, TX 78154.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 3. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

Quantum Chemical Blueprint: An In-depth Technical Guide to Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the pivotal role of computational chemistry in modern drug discovery and molecular engineering, this document outlines a rigorous, step-by-step protocol for elucidating the structural, electronic, and spectroscopic properties of the title molecule using Density Functional Theory (DFT). We delve into the causality behind methodological choices, from basis set selection to the application of advanced analytical techniques such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory. The protocols described herein are designed to be self-validating by correlating computational data with established experimental benchmarks for similar pyran derivatives. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage high-level theoretical calculations to predict molecular behavior and guide synthetic efforts.

Introduction: The Scientific Imperative for Computational Scrutiny

The dihydropyran scaffold is a privileged structure in organic and medicinal chemistry, forming the core of numerous biologically active molecules and natural products.[1][2] The introduction of a geminal dicarbonitrile group at the 4-position of the dihydropyran ring, as in this compound, is anticipated to significantly influence the molecule's polarity, reactivity, and intermolecular interactions. The electron-withdrawing nature of the nitrile groups can modulate the electronic properties of the pyran ring, making it a compelling candidate for further functionalization and exploration in drug design.

Given the inherent challenges and costs associated with novel synthesis and empirical testing, in silico analysis via quantum chemical calculations offers a powerful, predictive lens to understand the intrinsic properties of this molecule before committing to extensive laboratory work.[3] Such calculations provide invaluable insights into:

-

Molecular Geometry: Determining the most stable three-dimensional conformation.

-

Electronic Structure: Mapping electron density, identifying reactive sites, and quantifying molecular orbital energies.

-

Vibrational Frequencies: Predicting infrared and Raman spectra to aid in experimental characterization.

-

Chemical Reactivity: Using global reactivity descriptors to forecast the molecule's behavior in chemical reactions.

This guide will systematically walk through the process of performing and interpreting these calculations, providing a robust computational characterization of this compound.

Methodological Framework: A Rationale-Driven Approach to DFT Calculations

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[4] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has demonstrated considerable success in reproducing experimental data for a wide range of organic systems.

Computational Workflow

The logical progression of our computational investigation is outlined in the diagram below. This workflow ensures a systematic and comprehensive analysis, where the results of each step inform the next.

Caption: A structured workflow for the quantum chemical analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Analysis

-

Initial Structure Construction: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure using a standard molecular mechanics force field (e.g., MMFF94) for a reasonable starting geometry.

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

Rationale:

-

B3LYP: A robust and widely used hybrid functional.[5]

-

6-311++G(d,p): A triple-zeta basis set that provides a good description of electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, crucial for accurately modeling non-covalent interactions and lone pairs. The (d,p) specifies polarization functions, which are essential for describing the anisotropic nature of chemical bonds.[4]

-

Opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.

-

Freq: This keyword triggers a frequency calculation on the optimized geometry.

-

-

-

Execution and Verification: Run the calculation. Upon completion, verify that the optimization has converged. Critically, inspect the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Results and Discussion: Unveiling Molecular Properties

Molecular Geometry

The geometry optimization will yield the most stable conformation of the molecule. For the dihydropyran ring, a "flattened-boat" or similar non-planar conformation is expected.[5] The key structural parameters (bond lengths, bond angles, and dihedral angles) obtained from the calculation should be tabulated for clarity.

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | Value (Å) |

| C=C | Value (Å) | |

| C-C≡N | Value (Å) | |

| C≡N | Value (Å) | |

| Bond Angle | C-O-C | Value (°) |

| O-C-C | Value (°) | |

| C-C(CN)₂-C | Value (°) | |

| Dihedral Angle | C-O-C-C | Value (°) |

(Note: Values are placeholders and would be populated with actual calculation results.)

Electronic Properties and Reactivity

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[4][6] The analysis will quantify the natural charges on each atom, revealing the electrophilic and nucleophilic centers. The pyran oxygen is expected to be a region of high negative charge, while the carbon atoms of the nitrile groups will be electron-deficient.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7] These values allow for the calculation of global reactivity descriptors, summarized in the table below.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | Value | Ionization Potential |

| LUMO Energy | ELUMO | Value | Electron Affinity |

| Energy Gap | ΔE = ELUMO - EHOMO | Value | Chemical Stability/Reactivity |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Value | Electron Attracting Power |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Value | Resistance to Charge Transfer |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Value | Propensity to Accept Electrons |

(Note: Values are placeholders and would be populated with actual calculation results.)

Vibrational Analysis and Spectroscopic Correlation

The frequency calculation provides a theoretical vibrational spectrum (IR and Raman). This is invaluable for interpreting experimental spectra. Key predicted frequencies should be tabulated and assigned to specific vibrational modes (e.g., C≡N stretch, C-O-C stretch).

-

C≡N Stretch: A strong, sharp absorption is expected in the IR spectrum around 2200-2260 cm⁻¹, a characteristic feature confirming the presence of the nitrile groups.[8][9]

-

C-O-C Stretch: Vibrations corresponding to the pyran ether linkage are expected in the 1050-1250 cm⁻¹ region.

It is standard practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set imperfections.

Conclusion and Future Directions

This guide has established a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By leveraging DFT calculations, we can generate a detailed profile of the molecule's structural, electronic, and vibrational properties. The insights gained from this in silico analysis—from the precise 3D structure to the prediction of reactive sites and spectroscopic signatures—provide a critical foundation for any subsequent experimental work. This computational blueprint serves not only to characterize the title molecule but also to accelerate the discovery and development of novel pyran-based compounds for therapeutic and material applications.

References

- BenchChem. (2025). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.

-

Kumar, C. U., et al. (2025). Characterization of a new pyran derivative: Synthesis, structure, and DFT analysis. ResearchGate. Available at: [Link]

-

MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

-

ResearchGate. (2025). Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines. ResearchGate. Available at: [Link]

- BenchChem. (2025). Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods.

-

MDPI. (2020). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. MDPI. Available at: [Link]

- BenchChem. (2025). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.

-

NIH. (2012). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Center for Biotechnology Information. Available at: [Link]

-